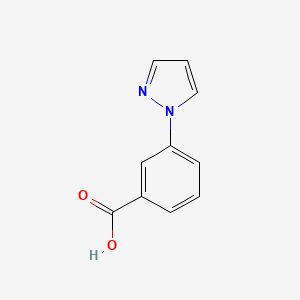

3-(1H-pyrazol-1-yl)benzoic acid

Vue d'ensemble

Description

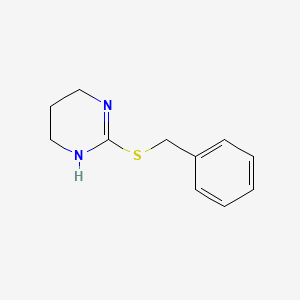

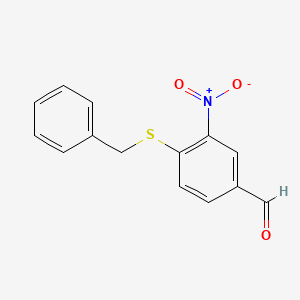

3-(1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C10H8N2O2 . It has an average mass of 188.183 Da and a monoisotopic mass of 188.058578 Da . It is also known by other names such as 3-(1H-Pyrazol-3-yl)benzoic acid and 3-(1H-Pyrazol-5-yl)benzoic acid .

Molecular Structure Analysis

The InChI code for 3-(1H-pyrazol-1-yl)benzoic acid is 1S/C10H8N2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

3-(1H-pyrazol-1-yl)benzoic acid has a molecular weight of 188.19 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique

Antimicrobial Agents

3-(1H-pyrazol-1-yl)benzoic acid derivatives have been developed as potent anti-staphylococci and anti-enterococci agents. These compounds have shown effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis , with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL . They have also demonstrated bactericidal action and the ability to inhibit and eradicate biofilms, which are particularly challenging to treat due to their resistance to conventional antibiotics .

Anti-Biofilm Activity

The derivatives of 3-(1H-pyrazol-1-yl)benzoic acid have been studied for their real-time biofilm inhibition capabilities. Biofilms are complex communities of bacteria that are resistant to antibiotics and are a major cause of chronic infections. The compounds derived from this acid have shown promise in inhibiting the growth of biofilms, which is a significant step towards developing new treatments for biofilm-associated infections .

Anti-Persister Activity

Persisters are dormant variants of bacteria that are tolerant to antibiotics and are often responsible for relapse and chronic infections. Some derivatives of 3-(1H-pyrazol-1-yl)benzoic acid have been found to be very potent against S. aureus persisters, offering a potential new approach to tackling these hard-to-treat bacterial cells .

Antimicrobial Resistance

In the context of antimicrobial resistance (AMR), which is a growing global health threat, 3-(1H-pyrazol-1-yl)benzoic acid derivatives have shown little propensity for resistance development in bacteria. In multiple passage studies, bacteria developed minimal resistance to these compounds, indicating their potential as a sustainable antimicrobial strategy .

Cell Membrane Permeabilization

The mode of action for some of the lead compounds derived from 3-(1H-pyrazol-1-yl)benzoic acid involves the permeabilization of the bacterial cell membrane. This action disrupts the integrity of the bacterial cell, leading to leakage of cellular contents and ultimately cell death .

Anticancer Activity

While not directly related to 3-(1H-pyrazol-1-yl)benzoic acid, its structural analogs, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid, have shown cytotoxic activities against tumor cell lines. This suggests that with further modification, 3-(1H-pyrazol-1-yl)benzoic acid could potentially be used in the development of anticancer agents .

Synthesis of Azomethine Derivatives

3-(1H-pyrazol-1-yl)benzoic acid has been used in the synthesis of azomethine derivatives, which are compounds with potential antimicrobial properties. These derivatives have been explored for their efficacy against various microbial strains .

Development of Drug-Resistant Strain Inhibitors

Derivatives of 3-(1H-pyrazol-1-yl)benzoic acid have been synthesized and tested against drug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii . Some of these molecules have shown potent growth-inhibitory properties with MIC values as low as 0.39 μg/mL, highlighting their potential in combating drug-resistant infections .

Safety and Hazards

Orientations Futures

While specific future directions for the study of 3-(1H-pyrazol-1-yl)benzoic acid are not mentioned in the available resources, research into pyrazole derivatives is a vibrant field due to their potential pharmacological activities . Further studies could focus on exploring these activities and developing more selective and potent molecules based on the 3-(1H-pyrazol-1-yl)benzoic acid scaffold .

Mécanisme D'action

Target of Action

The primary targets of 3-(1H-pyrazol-1-yl)benzoic acid are bacterial cells, particularly Staphylococcus aureus . The compound has shown potent growth inhibition against these bacteria .

Mode of Action

The compound interacts with its bacterial targets by disrupting the bacterial cell membrane . This disruption inhibits the growth of the bacteria, leading to their eventual death .

Biochemical Pathways

The disruption of the bacterial cell membrane suggests that the compound may interfere with essential cellular processes such as nutrient uptake and waste removal .

Pharmacokinetics

Compounds with similar structures have been shown to have significant passive transport through the cell membrane, suggesting good bioavailability .

Result of Action

The result of the action of 3-(1H-pyrazol-1-yl)benzoic acid is the inhibition of bacterial growth, particularly in Staphylococcus aureus strains . This inhibition can lead to the death of the bacteria, effectively treating bacterial infections .

Action Environment

The efficacy and stability of 3-(1H-pyrazol-1-yl)benzoic acid can be influenced by various environmental factors. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, the compound should be kept away from heat and sources of ignition to maintain its stability and efficacy .

Propriétés

IUPAC Name |

3-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMWJDGRIJPPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383766 | |

| Record name | 3-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-pyrazol-1-yl)benzoic acid | |

CAS RN |

264264-33-7 | |

| Record name | 3-(1H-Pyrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264264-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)